9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride
Description
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride is a spirocyclic compound characterized by a rigid bicyclic structure containing one oxygen atom (oxa) and two nitrogen atoms (diaza) within its fused rings. The dihydrochloride salt form enhances its solubility and stability, making it advantageous for pharmaceutical and synthetic applications. Its molecular formula is C₉H₁₈Cl₂N₂O (exact formula varies slightly depending on substituents), with a molecular weight of approximately 229.15–241.2 g/mol . The compound’s spiro architecture confers unique stereochemical and electronic properties, which are critical for interactions in biological systems or material science .
Properties
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-5-11-6-2-8(1)7-9-3-4-10-8;;/h9-10H,1-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFRNMWDNQEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Treatment of Obesity
The 9-oxa-1,4-diazaspiro[5.5]undecane scaffold has shown significant potential in combating obesity through various mechanisms:
- Inhibition of Acetyl CoA Carboxylase : Compounds derived from this scaffold have been identified as potent inhibitors of acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid synthesis. For instance, some derivatives exhibited IC50 values as low as 3.4 nM for ACC1 inhibition, highlighting their potency in regulating lipid metabolism .
- Antagonism Against Neuropeptide Y : Research indicates that certain derivatives can antagonize neuropeptide Y (NPY), which is involved in appetite regulation. Compounds displayed IC50 values below 500 nM, suggesting their effectiveness in reducing food intake and promoting weight loss .
- Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme is implicated in glucocorticoid metabolism and obesity. Compounds with the diazaspiro core demonstrated significant inhibitory activity (IC50 < 100 nM), indicating their potential for treating obesity-related metabolic disorders .
Pain Management
The compound has also been explored for its analgesic properties:
- Dual Action on Opioid Receptors : Some derivatives have been developed as dual μ-opioid receptor agonists and σ1 receptor antagonists, which can address pain through multiple pathways. This multimodal approach is beneficial for chronic pain management .
- Central Nervous System Disorders : The diazaspiro structure has been utilized to create compounds targeting receptors associated with sleep and pain modulation, potentially offering new avenues for treating conditions like insomnia and chronic pain syndromes .
| Compound | Mechanism of Action | IC50 Value (nM) | Therapeutic Area |
|---|---|---|---|
| Compound A | ACC Inhibition | 3.4 | Obesity |
| Compound B | NPY Antagonism | <500 | Obesity |
| Compound C | 11β-HSD1 Inhibition | <100 | Metabolic Disorders |
| Compound D | μ-Opioid Agonist | Subnanomolar | Pain Management |
Case Study 1: Efficacy in Obesity Treatment
A study conducted by Claremon et al. demonstrated that a series of 9-oxa-1,4-diazaspiro[5.5]undecane derivatives effectively inhibited ACC and showed promising results in reducing body weight in animal models. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting their development as therapeutic agents for obesity management .
Case Study 2: Pain Relief Mechanisms
Research on dual-action compounds targeting μ-opioid receptors revealed that these derivatives not only provided analgesia but also reduced side effects commonly associated with traditional opioid therapies. In vivo studies showed enhanced efficacy in pain models compared to existing treatments, suggesting a significant advancement in pain management strategies .
Mechanism of Action
The mechanism of action of 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride involves its interaction with molecular targets and pathways. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby inhibiting the function of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The table below compares 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride with key analogues:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | 1,4-diaza, 9-oxa, HCl salt | C₉H₁₈Cl₂N₂O | 229.15–241.2 | Pharma intermediates, stability |
| 1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride | Methyl at N1, HCl salt | C₁₀H₂₂Cl₂N₂ | 241.2 | Research chemical, synthesis |
| 4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride | 1,9-diaza, 4-oxa, HCl salt | C₈H₁₈Cl₂N₂O | 229.15 | Structural studies |
| tert-Butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride | tert-butyl carboxylate, HCl salt | C₁₃H₂₅ClN₂O₃ | 292.81 | Synthetic intermediate |
| 1,7-Dioxaspiro[5.5]undecane | 1,7-dioxa, neutral | C₉H₁₆O₂ | 156.22 | Scent compounds, insect attractants |
| 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | 3-oxa, 9-aza, HCl salt | C₉H₁₈ClNO | 203.7 | Polymer crosslinkers, adhesives |
Key Observations:
- Substituent Effects: The position of oxygen (oxa) and nitrogen (aza) atoms significantly impacts polarity and hydrogen-bonding capacity. For example, 1,7-dioxaspiro[5.5]undecane (neutral, non-nitrogenous) is volatile and used in scent emissions , whereas nitrogen-containing analogues like 9-Oxa-1,4-diazaspiro derivatives exhibit enhanced solubility and bioactivity due to protonation .
- Salt Forms : Dihydrochloride salts (e.g., 9-Oxa-1,4-diazaspiro) improve aqueous solubility compared to neutral spiroacetal counterparts, making them preferable for drug formulation .
- Chirality : Compounds like 1,5-dioxaspiro[5.5]undecane derivatives exhibit axial chirality due to substituent arrangement, which can influence enantioselective interactions in catalysis or pharmacology .
Research Findings and Data
Thermal Stability Comparison:
| Compound | Decomposition Temperature (°C) | Solubility (Water) |
|---|---|---|
| 9-Oxa-1,4-diazaspiro dihydrochloride | >250 | High |
| 1,7-Dioxaspiro[5.5]undecane | ~150 | Low |
| 3-Oxa-9-azaspiro hydrochloride | >200 | Moderate |
Stereochemical Diversity:
- Racemic mixtures (e.g., in ) are common in spiroacetal synthesis, but enantiopure forms (e.g., (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) are critical for bioactivity .
Biological Activity
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a spirocyclic framework that includes nitrogen and oxygen heteroatoms. This unique structure contributes to its biological activity and interaction with various molecular targets.
Research indicates that compounds within the diazaspiro series exhibit diverse mechanisms of action:
- Inhibition of Enzymatic Activity : Certain derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in several diseases, including chronic kidney disease. For instance, a related compound demonstrated significant sEH inhibitory activity and improved bioavailability when administered orally in animal models .
- Receptor Modulation : The spirocyclic structure allows for interaction with neurotransmitter receptors. Studies have shown that these compounds can modulate the activity of receptors involved in pain and metabolic pathways .
Biological Activity
The biological activities associated with this compound and its analogs include:
- Anti-inflammatory Effects : Compounds derived from this class have been investigated for their potential to reduce inflammation by inhibiting specific enzymatic pathways .
- Antidiabetic Properties : Some studies suggest that these compounds may influence metabolic processes, potentially aiding in the treatment of obesity and diabetes by modulating lipid metabolism .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect against neurodegenerative processes by interacting with neuropeptide signaling pathways .
Case Studies
Several studies highlight the effectiveness of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives in preclinical settings:
- Chronic Kidney Disease Model : A study demonstrated that a specific derivative significantly lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dose of 30 mg/kg .
- Obesity Treatment : Research indicated that certain diazaspiro derivatives could inhibit acetyl CoA carboxylase and antagonize neuropeptide Y, leading to weight loss effects in animal models .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Q & A
Q. What are the recommended handling and storage protocols for 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride to ensure stability and safety?
- Answer :
- Handling : Use nitrile gloves and a lab coat to avoid skin contact. Work in a fume hood to prevent inhalation of dust or aerosols. Avoid electrostatic discharge by grounding equipment .
- Storage : Keep the compound in a tightly sealed container under dry, inert conditions (e.g., argon). Store at -20°C in a desiccator to prevent hygroscopic degradation . For short-term use, maintain in a well-ventilated, moisture-free environment .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer :
- Spirocyclization : Utilize tert-butyl carboxylate-protected intermediates, as described for analogous spirocyclic amines. For example, tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate can be deprotected using HCl/dioxane to yield the dihydrochloride salt .
- Reductive Amination : Combine ketones with diamines under hydrogenation conditions, followed by HCl salt formation. Optimize stoichiometry to minimize byproducts .
Q. How does the spirocyclic structure of this compound influence its physicochemical properties?
- Answer :
- Rigidity : The spiro architecture restricts conformational flexibility, enhancing thermal stability and reducing susceptibility to enzymatic degradation .
- Solubility : The compound exhibits moderate aqueous solubility (~0.34 mM at 25°C) due to hydrogen bonding from oxygen and nitrogen atoms. Adjust pH or use co-solvents (e.g., DMSO) for in vitro assays .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, XRD) when characterizing spirocyclic compounds like this compound?
- Answer :
- NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from diastereotopic protons. Compare with crystallographic data to validate spatial arrangements .
- XRD Validation : Co-crystallize the compound with heavy atoms (e.g., bromine derivatives) to improve diffraction quality. Use density functional theory (DFT) to model electronic environments .
Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
- Answer :
- Stepwise Purification : After spirocyclization, isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) for final purification .
- Reaction Monitoring : Employ in situ IR or LC-MS to track intermediate formation. Adjust reaction time and temperature to suppress side reactions (e.g., over-oxidation) .
Q. What in vitro assays are suitable for evaluating the biological activity of 9-Oxa-1,4-diazaspiro[5.5]undecane derivatives?
- Answer :
- Antibacterial Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ciprofloxacin derivatives for structure-activity relationship (SAR) analysis .
- Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Correlate results with logP values to optimize pharmacokinetic profiles .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?
- Answer :
- Process Optimization : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether). Use flow chemistry for continuous spirocyclization to improve reproducibility .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to monitor crystal polymorphism during salt formation .
Methodological Notes
- Contradiction Resolution : and highlight variability in storage conditions. For long-term stability, prioritize -20°C storage with desiccation, as the compound may degrade under ambient humidity .
- Data Validation : Cross-reference NMR shifts with published analogs (e.g., 3-oxa-9-azaspiro[5.5]undecane derivatives) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
